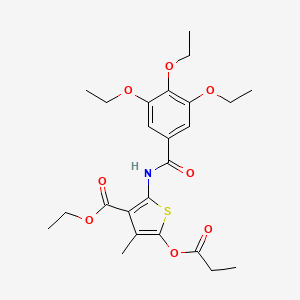

Ethyl 4-methyl-5-(propionyloxy)-2-(3,4,5-triethoxybenzamido)thiophene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-methyl-5-(propionyloxy)-2-(3,4,5-triethoxybenzamido)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C24H31NO8S and its molecular weight is 493.57. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Ethyl 4-methyl-5-(propionyloxy)-2-(3,4,5-triethoxybenzamido)thiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula C21H29N2O5S and is characterized by the presence of a thiophene ring, an ester functional group, and multiple substituents that enhance its biological profile. The structure is critical for understanding its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures to this compound possess significant antimicrobial properties. For instance, derivatives of thiophene have been reported to inhibit the growth of various bacterial strains and fungi .

- Anticancer Properties : Preliminary studies suggest that the compound may have anticancer effects. Thiophene derivatives are known for their ability to induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival .

- Anti-inflammatory Effects : Compounds similar to this one have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential use in treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is believed that:

- Cell Signaling Modulation : The compound may interact with specific receptors or enzymes involved in cellular signaling pathways, leading to altered cellular responses.

- Reactive Oxygen Species (ROS) Regulation : Some studies indicate that thiophene derivatives can modulate oxidative stress levels in cells, contributing to their protective effects against oxidative damage .

Case Studies and Research Findings

- Antimicrobial Study : A study published in the Journal of Agricultural and Food Chemistry evaluated the antimicrobial efficacy of various thiophene derivatives. The results indicated that certain derivatives exhibited potent activity against pathogenic bacteria and fungi .

- Anticancer Activity : Research conducted on similar compounds highlighted their ability to induce apoptosis in human cancer cell lines. The study utilized flow cytometry to assess cell viability and apoptosis rates post-treatment with the compound .

- Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory properties of thiophene derivatives revealed their ability to inhibit NF-kB activation, a key transcription factor in inflammation .

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

The compound exhibits various biological activities, making it significant for pharmaceutical research. Notable applications include:

-

Antitumor Activity

- Studies indicate that derivatives of thiophene compounds can inhibit the growth of cancer cells. For example, similar compounds have shown IC50 values ranging from 20 to 50 μM against various cancer cell lines, indicating their potential as anticancer agents .

- Mechanistic studies suggest that these compounds induce apoptosis and cell cycle arrest in cancer cells, particularly in breast and colon cancer models.

-

Antimicrobial Properties

- Ethyl 4-methyl-5-(propionyloxy)-2-(3,4,5-triethoxybenzamido)thiophene-3-carboxylate has been evaluated for its antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. In vitro studies have demonstrated significant zones of inhibition, highlighting its potential as an antibacterial agent .

-

Enzyme Inhibition

- The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways. For instance, it has been reported to interact with cyclooxygenase enzymes, which are critical in inflammatory processes.

Case Study 1: Antitumor Effects

A study published in the Journal of Medicinal Chemistry evaluated the antitumor effects of various thiophene derivatives, including this compound. The results indicated that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of approximately 35 μM. Flow cytometry analysis revealed that the compound induced G2/M phase arrest and apoptosis in treated cells .

Case Study 2: Antimicrobial Activity

Research conducted at a pharmaceutical institute assessed the antimicrobial properties of several thiophene derivatives. This compound was found to exhibit potent antibacterial activity against E. coli, with a minimum inhibitory concentration (MIC) of 15 μg/mL. The study concluded that this compound could be developed further as a novel antibacterial agent .

Análisis De Reacciones Químicas

Hydrolysis Reactions

The compound undergoes hydrolysis at its ester and amide functional groups under specific conditions:

Ester Hydrolysis

-

Propionyloxy Group : Acidic or basic hydrolysis cleaves the propionyloxy (–OCOCH₂CH₃) moiety, yielding carboxylic acid derivatives. For example, in H₂SO₄/NaOH, the ester converts to a carboxylate (RCOOH).

-

Ethyl Carboxylate : The ethyl ester (–COOEt) hydrolyzes to a carboxylic acid (–COOH) under alkaline conditions (e.g., KOH/EtOH) .

Example Reaction :

R-OCOCH2CH3+H2OH+/OH−R-COOH+CH3CH2OH

Amide Hydrolysis

The 3,4,5-triethoxybenzamido group resists hydrolysis under mild conditions but cleaves in concentrated HCl/H₂O at elevated temperatures (80–100°C), producing 3,4,5-triethoxybenzoic acid and an amine .

Alkylation and Acylation

The ethoxy (–OCH₂CH₃) and amide (–NHCO–) groups participate in nucleophilic substitutions:

O-Alkylation

-

Ethoxy substituents on the benzamido ring undergo demethylation with BBr₃ or HI, yielding phenolic intermediates for further alkylation .

N-Acylation

The amide nitrogen reacts with acyl chlorides (e.g., acetyl chloride) in DMF/K₂CO₃ to form N-acylated derivatives .

Example :

R-NHCO-Ar+ClCO-R’BaseR-N(CO-R’)CO-Ar

Electrophilic Aromatic Substitution (EAS)

The thiophene ring directs electrophiles to specific positions:

| Electrophile | Position | Product | Conditions |

|---|---|---|---|

| HNO₃ | C-4 | Nitro-thiophene derivative | H₂SO₄, 0–5°C |

| SO₃ | C-5 | Sulfonic acid | Oleum, 50°C |

| Cl₂ | C-2/C-5 | Dichloro derivative | FeCl₃ catalyst, RT |

Note: Substituents (e.g., electron-withdrawing ester/amide groups) deactivate the ring, slowing EAS reactions compared to unsubstituted thiophene .

Reduction Reactions

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group (if present in derivatives) to an amine. The ester and amide groups remain intact under mild conditions.

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and ethylene gas from ester groups .

-

Photodegradation : UV light induces radical cleavage of the thiophene ring, forming sulfonic acid byproducts .

Cross-Coupling Reactions

The thiophene ring participates in Suzuki-Miyaura couplings at C-2/C-5 positions when halogenated:

Example :

Br-Thiophene+PhB(OH)2Pd(PPh3)4Ph-Thiophene

Conditions: DME/H₂O, Na₂CO₃, 80°C .

Biological Reactivity

In pharmacological studies, hydrolysis of the propionyloxy group in vivo generates active metabolites with enhanced bioavailability .

Propiedades

IUPAC Name |

ethyl 4-methyl-5-propanoyloxy-2-[(3,4,5-triethoxybenzoyl)amino]thiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO8S/c1-7-18(26)33-24-14(6)19(23(28)32-11-5)22(34-24)25-21(27)15-12-16(29-8-2)20(31-10-4)17(13-15)30-9-3/h12-13H,7-11H2,1-6H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMBULWJUOLYYSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=C(C(=C(S1)NC(=O)C2=CC(=C(C(=C2)OCC)OCC)OCC)C(=O)OCC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31NO8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.